molecular formula C12H20O3 B13178136 Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13178136
M. Wt: 212.28 g/mol
InChI Key: CCKXHDJBYXNPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. This is followed by esterification to introduce the methyl ester group. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool for drug design.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate
  • Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate

Uniqueness

Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 5-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-8(2)9-5-4-6-12(7-9)10(15-12)11(13)14-3/h8-10H,4-7H2,1-3H3

InChI Key

CCKXHDJBYXNPNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC2(C1)C(O2)C(=O)OC

Origin of Product

United States

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